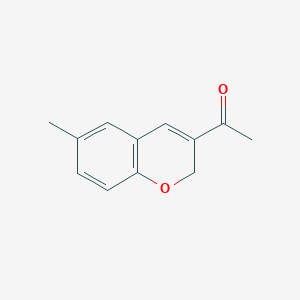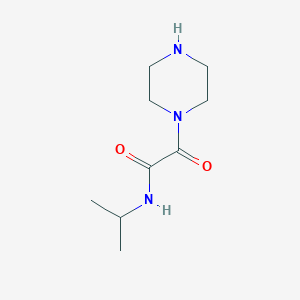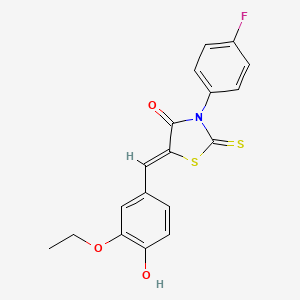![molecular formula C15H15NO2 B12126482 4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12126482.png)
4'-(Dimethylamino)[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Dimethylamino)[1,1’-biphenyl]-4-carboxylic acid: is a chemical compound with the following structure:
C14H16BNO2
It belongs to the class of boronic acids and features a biphenyl core with a carboxylic acid group and a dimethylamino substituent. This compound has applications in various fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes::
- One common synthetic route involves the reaction of 4-bromobiphenyl with dimethylamine followed by boronation using a boron source (e.g., boronic acid or boron trifluoride diethyl etherate).
- Alternatively, 4-bromobiphenyl can be directly coupled with dimethylamine borane complex.
- The resulting boronic acid can be isolated and purified.
- The reactions typically occur under an inert atmosphere (argon or nitrogen) to prevent oxidation.
- Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.
- Catalysts such as palladium complexes (PdCl₂(PPh₃)₂) facilitate the coupling reactions.
- Industrial-scale production may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Reduction: Reduction of the boronic acid yields the corresponding alcohol.
Substitution: The boron atom can be replaced by other functional groups (e.g., halides, alkyl groups).
Suzuki-Miyaura Coupling: Uses a palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.
Buchwald-Hartwig Amination: Involves a palladium catalyst and an amine.
Hydroboration: Dimethylamine borane complex as the boron source.
- The major products depend on the specific reaction and conditions.
- Examples include substituted biphenyl derivatives, phenols, and alcohols.
Scientific Research Applications
Chemistry: Used in cross-coupling reactions for the synthesis of complex organic molecules.
Biology: Can serve as fluorescent probes or ligands for biological studies.
Medicine: Investigated for potential drug development.
Industry: Applied in materials science and catalysis.
Mechanism of Action
- The compound’s mechanism of action varies based on its specific application.
- It may interact with enzymes, receptors, or other cellular components.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight the specific features that set 4’-(Dimethylamino)[1,1’-biphenyl]-4-carboxylic acid apart from these compounds.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]benzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-16(2)14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(17)18/h3-10H,1-2H3,(H,17,18) |
InChI Key |
KOXRFVAXGRMERH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126415.png)
![(2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoic acid](/img/structure/B12126424.png)

![2-(2-chlorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12126438.png)
![2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B12126450.png)


![(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12126462.png)

![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide](/img/structure/B12126472.png)

![6-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12126478.png)
